Ring Size Differentiation: Azepane (7-Membered) vs. Piperidine (6-Membered) Confers Divergent Biological Potency
In a cross-study comparison of stereochemically matched iminosugar analogs, the seven-membered azepane ring L-ido-azepane (40b) exhibited an IC50 of 80 µM against β-glucosidase, whereas the corresponding six-membered piperidine drug miglustat (40a) showed an IC50 of 172 µM under comparable assay conditions [1]. This represents an approximately 2.15-fold superior inhibitory potency for the azepane core. The enhanced activity is attributed to the greater conformational flexibility of the seven-membered ring, enabling more favorable accommodation within the enzyme active site [1]. In a separate head-to-head study of histamine H3 receptor ligands, the azepane derivative 1-(5-(4-phenylphenoxy)pentyl)azepane (16) and the piperidine analog 1-(5-(4-phenylphenoxy)pentyl)piperidine (14) were directly compared: the piperidine showed modestly higher binding affinity (Ki = 25 nM vs. Ki = 34 nM), yet the azepane demonstrated superior in vivo functional antagonism (ED50 = 1.75 mg/kg vs. ED50 = 2.72 mg/kg, a 1.55-fold improvement) in a rat dipsogenia model [2]. These data demonstrate that ring size is not a tunable parameter—it fundamentally alters both in vitro potency and in vivo pharmacodynamics.
| Evidence Dimension | β-Glucosidase inhibitory activity (IC50) and in vivo H3R antagonism (ED50) |
|---|---|
| Target Compound Data | β-Glucosidase: IC50 80 µM (L-ido-azepane, 7-membered); H3R: ED50 1.75 mg/kg (azepane derivative 16) |
| Comparator Or Baseline | β-Glucosidase: IC50 172 µM (D-gluco-piperidine miglustat, 6-membered); H3R: ED50 2.72 mg/kg (piperidine derivative 14) |
| Quantified Difference | β-Glucosidase: 2.15-fold higher potency for azepane; H3R in vivo: 1.55-fold lower ED50 (higher potency) for azepane |
| Conditions | β-Glucosidase: in vitro enzyme inhibition assay with N-butyl-substituted iminosugars; H3R: in vivo RAMH-induced dipsogenia model in rats, compounds dosed systemically |
Why This Matters
The ring size of the central scaffold directly and quantifiably impacts both target engagement and in vivo efficacy, making 1-Boc-azepan-4-carboxylic acid hydrazide a distinct chemical starting point that cannot be replaced by its commercially more common piperidine analog without altering pharmacological outcomes.
- [1] Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Pharmaceuticals (Basel). 2019;12(3):108. L-ido-azepane (40b) IC50 80 µM vs. D-gluco-piperidine miglustat (40a) IC50 172 µM; 2.15-fold difference. View Source
- [2] Szczepańska K, Karcz T, Kotańska M, et al. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorg Med Chem. 2017;25(20):5341-5354. Piperidine 14 (Ki=25 nM, ED50=2.72 mg/kg) vs. azepane 16 (Ki=34 nM, ED50=1.75 mg/kg). doi:10.1016/j.bmc.2017.07.058. View Source
